3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid

Description

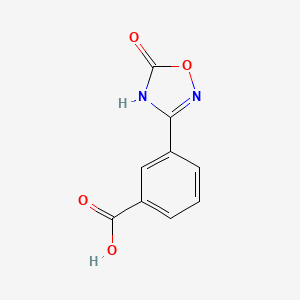

3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,2,4-oxadiazole ring at the 3-position, with a hydroxyl group substituting the 5-position of the oxadiazole. The 1,2,4-oxadiazole core is a five-membered aromatic ring containing two nitrogen and one oxygen atom, known for its metabolic stability and hydrogen-bonding capabilities.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)6-3-1-2-5(4-6)7-10-9(14)15-11-7/h1-4H,(H,12,13)(H,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONPIMOBFQZFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . The reaction conditions often involve the use of dehydrating agents such as sulfuric acid, melamine-formaldehyde resin, or microwave-accelerated solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and lead tetraacetate, reducing agents like sodium borohydride, and electrophilic reagents like nitric acid and sulfuric acid .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The substituent on the 5-position of the oxadiazole ring significantly influences physicochemical properties and biological activity. Key examples include:

Table 1: Substituent Effects on Oxadiazole Derivatives

- Hydroxyl Group : The hydroxyl substituent in the target compound may enhance aqueous solubility and hydrogen-bonding interactions, but its electron-donating nature could reduce oxadiazole ring stability compared to electron-withdrawing groups like -CF₃.

- Fluorophenyl (Ataluren) : The 2-fluorophenyl group in Ataluren contributes to its bioactivity in promoting premature termination codon readthrough but causes interference in luciferase-based assays due to structural similarity to D-luciferin .

- Trifluoromethyl : Derivatives with -CF₃ exhibit improved metabolic stability and are utilized in positron emission tomography (PET) tracers and enzyme inhibitors due to their lipophilicity and strong electron-withdrawing effects .

Positional Isomerism on the Benzoic Acid

The position of the oxadiazole ring on the benzoic acid (3- vs. 4-) affects molecular geometry and target binding:

Table 2: Positional Isomer Comparisons

- 3-Substituted Derivatives : Ataluren and the target compound, with oxadiazole at the 3-position, are optimized for interactions with ribosomal or enzymatic targets .

- 4-Substituted Derivatives : These isomers, such as 4-(5-(trifluoromethyl)-...), are used in HDAC inhibitor development, where steric positioning is critical for binding .

Physicochemical Properties

- Molecular Weight : Ranges from 204.185 g/mol (methyl derivative) to 284.242 g/mol (Ataluren), influencing pharmacokinetic profiles .

Biological Activity

3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant data and case studies.

Chemical Structure

The compound features a benzoic acid moiety substituted with a 1,2,4-oxadiazole ring. The oxadiazole ring is known for its role in enhancing biological activity due to its electron-withdrawing properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial and antifungal properties.

Minimum Inhibitory Concentration (MIC)

The MIC values for various oxadiazole derivatives indicate their effectiveness against different microbial strains. A study reported that certain derivatives exhibited MIC values as low as 750 µg/mL against fungal pathogens .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3f | 750 | Antifungal |

| 3j | 500 | Antibacterial |

| 3l | 300 | Antifungal |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. Compounds with similar structures demonstrated significant radical scavenging activity ranging from 32% to 87% at a concentration of 25 µM .

Comparative Antioxidant Activity

A comparative analysis of antioxidant activities among various oxadiazole derivatives is presented below:

| Compound | Scavenging Activity (%) at 25 µM |

|---|---|

| Ascorbic Acid (Reference) | 76.0 |

| Compound A | 32.0 |

| Compound B | 50.0 |

| Compound C | 87.0 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored in various studies. The cytotoxicity of these compounds was typically assessed using the MTT assay against several cancer cell lines.

Case Studies

- Study on Human Cancer Cell Lines : A study evaluated the antiproliferative effects of several oxadiazole derivatives against HCT-116 and PC-3 cell lines. Compounds demonstrated IC50 values ranging from 13.62 mM to 21.74 mM .

- Broad-Spectrum Anticancer Activity : Another investigation into N-benzylidene oxadiazole derivatives showed significant anticancer activity with IC50 values indicating effectiveness across various cancer types .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by substituents on the aromatic ring and the oxadiazole moiety. Electron-withdrawing groups such as nitro and halogens enhance antimicrobial and anticancer activities .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid, and what critical parameters must be optimized?

A one-pot carboxamidation-cyclization approach, analogous to methods used for structurally related oxadiazoles (e.g., Ataluren), can be adapted . Key parameters include:

- Precursor selection : Use 3-cyano-benzoic acid derivatives and hydroxylamine for oxadiazole ring formation.

- Reaction conditions : Optimize pH (neutral to mildly acidic) and temperature (room temperature to 60°C) to avoid side reactions.

- Purification : Employ reverse-phase chromatography (e.g., MeOH/water gradients) or recrystallization for high-purity isolation .

Advanced: How can computational modeling predict the hydrogen-bonding interactions of the hydroxy group in this compound?

Density Functional Theory (DFT) calculations can model the hydroxy group’s electronic effects and hydrogen-bonding propensity. Pair these with molecular docking to predict binding modes in biological targets (e.g., enzymes). Validate predictions using X-ray crystallography, leveraging software like SHELX for refinement . For aqueous solubility, simulate solvent interactions using COSMO-RS or MD simulations .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

- NMR spectroscopy : Use H/C NMR to verify the oxadiazole ring formation and hydroxy group position. H-N HMBC can resolve tautomeric ambiguities .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while LC-MS detects impurities.

- Elemental analysis : Validate C/H/N ratios to rule out hydration or salt formation .

Advanced: How can researchers resolve discrepancies between experimental and computational spectral data?

- 2D NMR techniques : NOESY or ROESY can clarify spatial arrangements conflicting with predicted spectra.

- X-ray diffraction : Single-crystal analysis provides definitive bond lengths/angles, resolving tautomerism or regiochemistry disputes .

- Cross-validation : Compare with structurally characterized analogs (e.g., methyl or trifluoromethyl oxadiazoles) .

Basic: What safety protocols are critical for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Waste disposal : Follow guidelines for aromatic heterocycles, as specified in safety data sheets (SDS) for related compounds .

Advanced: How can the hydroxy group’s reactivity interfere in biological assays, and what mitigation strategies exist?

- Interference mechanisms : The hydroxy group may chelate metal ions in enzyme active sites or form hydrogen bonds with assay components (e.g., luciferase in bioluminescence assays) .

- Mitigation :

- Derivatization : Protect the hydroxy group as a methyl ether or ester during screening.

- Control experiments : Include analogs lacking the hydroxy group to isolate its effects.

- Assay optimization : Adjust buffer pH or use competitive inhibitors to minimize nonspecific interactions .

Basic: What storage conditions ensure long-term stability of this compound?

- Solid state : Store at -20°C under inert gas (argon) to prevent oxidation. Desiccate to avoid hygroscopic degradation.

- Solution phase : Use DMSO or ethanol at -80°C for >2 years; avoid aqueous buffers with pH >7 to prevent hydrolysis .

Advanced: What strategies can elucidate the hydroxy group’s role in structure-activity relationships (SAR)?

- Isosteric replacement : Synthesize analogs with methoxy, fluorine, or methyl groups to compare bioactivity.

- Pharmacophore mapping : Use computational tools to identify if the hydroxy group contributes to hydrogen-bond donor/acceptor profiles.

- Crystallography : Co-crystallize with target proteins (e.g., ribosomal complexes) to visualize binding interactions .

Basic: How can researchers troubleshoot low yields in the final cyclization step of synthesis?

- Catalyst screening : Test coupling agents like HATU or T3P for improved efficiency .

- Reaction monitoring : Use TLC or in-situ IR to detect intermediate formation and adjust reaction times.

- Side-product analysis : Characterize byproducts via LC-MS to identify competing pathways (e.g., over-oxidation) .

Advanced: What in vitro assays are suitable for evaluating this compound’s potential in modulating ribosomal readthrough?

- Dual-luciferase reporters : Use plasmids encoding premature termination codons (PTCs) fused to luciferase. Measure readthrough efficiency via luminescence .

- False-positive controls : Include PTC124 (Ataluren) to benchmark activity and rule out luciferase inhibition artifacts .

- Western blotting : Validate full-length protein restoration (e.g., dystrophin in DMD models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.